

2-Chloro-7-methoxyquinoline-3-carbaldehyde starting material

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B187766

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-7-methoxyquinoline-3-carbaldehyde**: Synthesis, Reactivity, and Applications as a Core Starting Material

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-chloro-7-methoxyquinoline-3-carbaldehyde**, a pivotal starting material for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, elucidate its chemical properties and reactivity, and showcase its utility in the creation of complex, pharmacologically active molecules. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.^{[1][2]} Compounds incorporating this nucleus exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.^[2] **2-Chloro-7-methoxyquinoline-3-carbaldehyde** stands out as a particularly valuable building block due to the orthogonal reactivity of its functional groups: a nucleophilic substitution-prone chloro group at the 2-position and a versatile carbaldehyde at the 3-position.

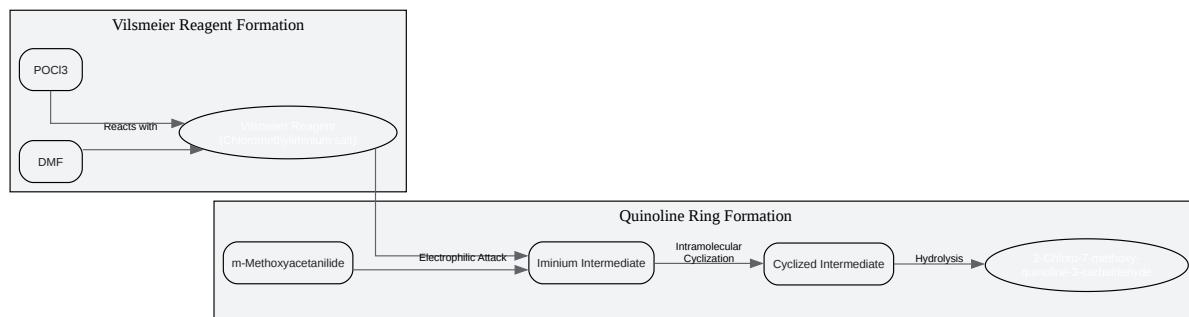
This dual functionality allows for sequential and site-selective modifications, making it an ideal precursor for constructing diverse molecular architectures.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	68236-20-4	[3] [4] [5] [6]
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[3] [4]
Molecular Weight	221.64 g/mol	[4]
Appearance	Beige to off-white solid	[6]
Topological Polar Surface Area	39.2 Å ²	[3] [4]
Hydrogen Bond Acceptor Count	3	[3] [4]
Rotatable Bond Count	2	[3] [4]

Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde


The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[\[7\]](#)[\[8\]](#) This reaction utilizes a substituted acetanilide as the precursor and a Vilsmeier reagent, typically formed *in situ* from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#) The reaction proceeds through the formation of a highly

electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then acts as the formylating agent.

The synthesis of **2-chloro-7-methoxyquinoline-3-carbaldehyde** begins with the reaction of m-methoxyacetanilide with the Vilsmeier reagent. The electron-donating nature of the methoxy group directs the electrophilic attack and facilitates the subsequent cyclization to form the quinoline ring system.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol for Synthesis

This protocol is a synthesized representation based on common procedures described in the literature.[\[7\]](#)[\[8\]](#)[\[12\]](#)

Materials:

- m-Anisidine

- Acetic anhydride
- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl_3)
- Ice
- Ethanol (for recrystallization)

Step 1: Preparation of m-Methoxyacetanilide

- In a round-bottom flask, dissolve m-anisidine in a suitable solvent (e.g., water or acetic acid).
- Slowly add acetic anhydride to the solution while stirring.
- Continue stirring for 1-2 hours at room temperature.
- The resulting m-methoxyacetanilide can be isolated by precipitation in water and filtration. Dry the product thoroughly.

Step 2: Vilsmeier-Haack Cyclization

- In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
- Slowly add phosphoryl chloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
- To this mixture, add the previously synthesized m-methoxyacetanilide portion-wise, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 80-90 °C and maintain this temperature for 4-10 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]

- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
- A precipitate will form. Filter the solid, wash it thoroughly with cold water, and dry it.
- Recrystallize the crude product from ethanol to obtain pure **2-chloro-7-methoxyquinoline-3-carbaldehyde**.

Reactivity and Synthetic Applications

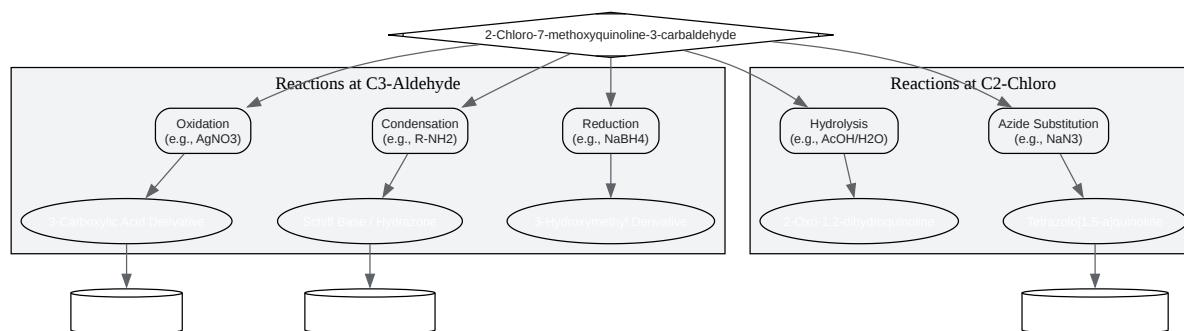
The synthetic utility of **2-chloro-7-methoxyquinoline-3-carbaldehyde** stems from the distinct reactivity of its chloro and aldehyde functionalities.

Reactions at the Aldehyde Group (C3-Position)

The carbaldehyde group is a versatile handle for various transformations:

- Condensation Reactions: It readily undergoes condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[1] These reactions are often the first step in the synthesis of more complex heterocyclic systems.
- Oxidation: The aldehyde can be oxidized to a carboxylic acid. For instance, treatment with silver nitrate in an alkaline medium yields 2-chloro-7-methoxyquinoline-3-carboxylic acid, a key intermediate for protein kinase CK2 inhibitors.[14]
- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[1]

Reactions at the Chloro Group (C2-Position)


The 2-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups:

- Hydrolysis: Heating in acetic acid and water can replace the chloro group with a hydroxyl group, yielding the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[1][14]
- Amination: Reaction with amines can introduce amino substituents at the C2 position.

- Azide Substitution: Treatment with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines, a class of compounds with potential biological activity.[14]

Application in the Synthesis of Bioactive Molecules

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a crucial starting material in the synthesis of kinase inhibitors.[15][16] The general strategy involves modification at the C3-aldehyde followed by nucleophilic substitution at the C2-chloro position to build the final complex molecule. For example, it is a precursor for the synthesis of 3-quinoline carboxylic acids, which have been investigated as inhibitors of protein kinase CK2.[14]

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from the core starting material.

Characterization and Analytical Data

The identity and purity of synthesized **2-chloro-7-methoxyquinoline-3-carbaldehyde** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is crucial for confirming the structure. Expected signals would include those for the methoxy group, the

aldehyde proton, and the aromatic protons on the quinoline ring.

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1690-1715 cm⁻¹) and C-Cl bond vibrations.[11]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

2-Chloro-7-methoxyquinoline-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral) and an eye irritant. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a high-value, versatile starting material in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and aldehyde groups provide a robust platform for the development of novel heterocyclic compounds, particularly in the realm of kinase inhibitor drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8CINO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-20-4 [chemicalbook.com]
- 6. 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde|CAS 68236-20-4 [rlavie.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijsr.net [ijsr.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-7-methoxyquinoline-3-carbaldehyde starting material]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187766#2-chloro-7-methoxyquinoline-3-carbaldehyde-starting-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com